molecular formula C8H8BrF2N B13600261 1-(3-Bromo-2,4-difluorophenyl)ethanamine

1-(3-Bromo-2,4-difluorophenyl)ethanamine

Katalognummer: B13600261
Molekulargewicht: 236.06 g/mol
InChI-Schlüssel: GOBSVHFXWDHHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2,4-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8BrF2N It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an ethanamine group

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure the efficient synthesis of the compound. The choice of reagents, solvents, and catalysts is crucial in achieving high purity and yield.

Analyse Chemischer Reaktionen

1-(3-Bromo-2,4-difluorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides. Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2,4-difluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity makes it a valuable intermediate in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)ethanamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ethanamine group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-2,4-difluorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-Bromo-2,6-difluorophenyl)ethanamine: This compound has a similar structure but with different positions of the bromine and fluorine atoms.

    1-(2-Bromo-3,4-difluorophenyl)ethanamine: Another similar compound with different substitution patterns.

Eigenschaften

Molekularformel

C8H8BrF2N

Molekulargewicht

236.06 g/mol

IUPAC-Name

1-(3-bromo-2,4-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8BrF2N/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4H,12H2,1H3

InChI-Schlüssel

GOBSVHFXWDHHMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=C(C=C1)F)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.